molecular formula C11H9F3N2O B2933282 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine CAS No. 446276-00-2

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine

Cat. No.: B2933282
CAS No.: 446276-00-2
M. Wt: 242.201
InChI Key: RCAOVLVIOVBPIB-UHFFFAOYSA-N
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Description

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the trifluoromethyl group and the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)pyrazole
  • 2,2,2-Trifluoroacetophenone

Uniqueness

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine is unique due to the presence of both the trifluoromethyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Biological Activity

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine is a compound within the isoxazole class known for its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic properties. This article synthesizes the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity:

  • Molecular Formula : C12_{12}H10_{10}F3_3N2_2O
  • Molecular Weight : 272.22 g/mol
  • Functional Groups : Isoxazole ring, trifluoromethyl group, and an amine.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of these enzymes reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. For instance, in vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes effectively:

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
This compound>500<50

The selectivity index indicates a preference for COX-2 inhibition, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Analgesic Activity

In vivo studies using rat models have shown that the compound significantly reduces pain responses in carrageenan-induced paw edema tests. The analgesic effect was comparable to that of standard NSAIDs such as ibuprofen.

Case Studies

  • Study on Analgesic and Anti-inflammatory Effects :
    A study evaluated the compound's effects in a rat model, demonstrating a 30% reduction in inflammation compared to control groups. This study also highlighted the compound's lower ulcerogenic potential compared to traditional NSAIDs, making it a promising candidate for further development.
  • Selective COX Inhibition :
    A molecular docking study revealed that the trifluoromethyl group enhances binding affinity to COX-2 due to steric interactions within the enzyme's active site. This specificity could be leveraged in drug design for targeted anti-inflammatory therapies.

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-6-9(10(15)17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAOVLVIOVBPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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